
1-Iodo-2-(trifluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6F3I. It is a derivative of naphthalene, where an iodine atom and a trifluoromethyl group are substituted at the 1 and 2 positions, respectively. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Iodo-2-(trifluoromethyl)naphthalene typically involves the metalation of 1- and 2-(trifluoromethyl)naphthalenes. The process includes treating these naphthalenes with an organometallic or lithium dialkylamide-type base followed by carbon dioxide. The reaction conditions are carefully controlled to ensure the desired product is obtained with moderate to good yields .
Analyse Chemischer Reaktionen
1-Iodo-2-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Metalation: The compound can be metalated at specific positions depending on the base used.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Wissenschaftliche Forschungsanwendungen
1-Iodo-2-(trifluoromethyl)naphthalene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Chemical Research: The compound is studied for its reactivity and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism by which 1-Iodo-2-(trifluoromethyl)naphthalene exerts its effects is primarily through its reactivity as an electrophile. The iodine atom can be readily substituted by nucleophiles, making it a versatile intermediate in various chemical reactions. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
1-Iodo-2-(trifluoromethyl)naphthalene can be compared with other similar compounds such as:
1-Iodo-2-(trifluoromethyl)benzene: Similar in structure but with a benzene ring instead of a naphthalene ring.
2-Iodo-1-(trifluoromethyl)naphthalene: An isomer with the iodine and trifluoromethyl groups at different positions.
Trifluoromethylated Iodanes: Compounds with similar trifluoromethyl and iodine substituents but different core structures
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Eigenschaften
Molekularformel |
C11H6F3I |
|---|---|
Molekulargewicht |
322.06 g/mol |
IUPAC-Name |
1-iodo-2-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11H6F3I/c12-11(13,14)9-6-5-7-3-1-2-4-8(7)10(9)15/h1-6H |
InChI-Schlüssel |
HBLRHYLYJIVVIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


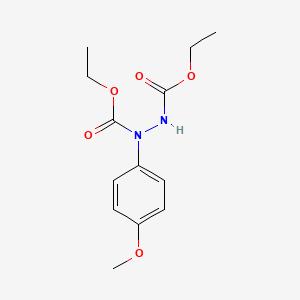
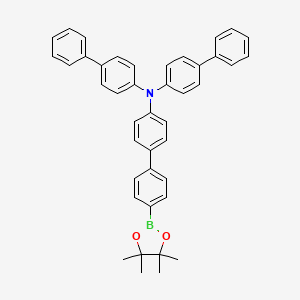
![benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14787085.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14787092.png)
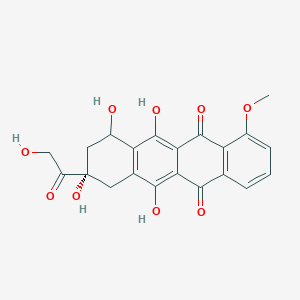
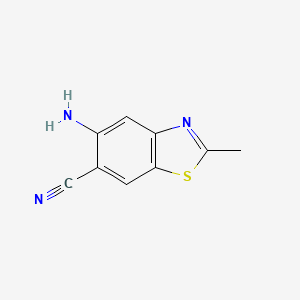
![(1'R,2R)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B14787116.png)

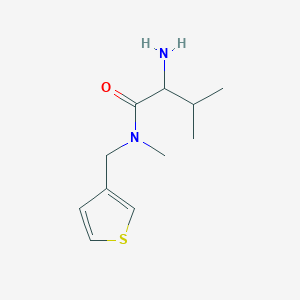
![2-(3,3-Dimethyl-2-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787124.png)
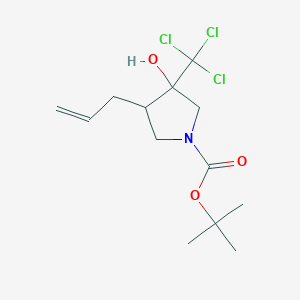
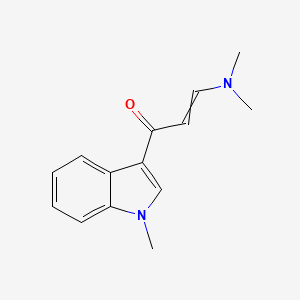

![N-[(5-Amino[1,1'-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester](/img/structure/B14787140.png)
